Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate

Medicinal Chemistry Computational Chemistry ADME Prediction

Researchers requiring orthogonal protection for multi-step oxazole functionalization face limited options. This compound provides a single scaffold with a Boc-protected 2-amine (stable to nucleophiles, cleaved with TFA) and a free 5-hydroxymethyl handle for diversification. • Dual orthogonal handles enable independent, sequential ligand attachment for PROTAC synthesis. • Favorable in silico profile (LogP 0.10, PSA 85 Ų) supports lead-like library design. • High batch-to-batch consistency (≥95% purity) ensures reproducible parallel synthesis outcomes.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 1142202-22-9
Cat. No. B1293109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
CAS1142202-22-9
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(O1)CO
InChIInChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4,12H,5H2,1-3H3,(H,10,11,13)
InChIKeyPGEVXKGJTFWFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate Overview


Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate (CAS 1142202-22-9) is a heterocyclic building block belonging to the oxazole carbamate class. With a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol, the compound features a tert-butyl carbamate (Boc) protecting group on the 2-amino position and a hydroxymethyl substituent at the 5-position of the oxazole ring [1]. It is commercially available as a white to off-white crystalline powder from specialty chemical suppliers , where it is primarily employed as a protected amino-oxazole intermediate in multi-step organic syntheses . As a versatile small molecule scaffold, it serves as a critical building block for constructing oxazole-containing structures of interest in medicinal chemistry .

1
Orthogonal Boc-protected amine and free 5-hydroxymethyl handle for controlled sequential functionalization.
2
Suited for multi-step synthesis of 2,5-disubstituted oxazole scaffolds and heterobifunctional probes.
3
Reported high purity specification may support reproducible outcomes in library and solid-phase synthesis.

tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate: Generic Substitution Risks


For scientific and industrial users, substituting tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate (CAS 1142202-22-9) with a generic oxazole carbamate or a close structural analog is not advisable due to the precise requirements of the synthetic sequence. This specific compound uniquely presents both an orthogonally protected 2-amino group (as a tert-butyl carbamate) and a free 5-hydroxymethyl functional handle within the oxazole heterocycle . The Boc group is stable to nucleophiles and mild bases but is quantitatively removed under specific acidic conditions (e.g., trifluoroacetic acid), providing precise control in multi-step synthesis [1]. The 5-hydroxymethyl group serves as a key point for further functionalization, such as oxidation to an aldehyde or activation for nucleophilic displacement . A generic substitute—such as a similar oxazole lacking the hydroxymethyl group, bearing a different N-protecting group (e.g., benzyl carbamate), or with the substituent at a different ring position (e.g., 4-hydroxymethyl)—would fail to meet the exact chemo- and regioselectivity demands of the intended synthetic route, leading to a complete failure in constructing the target molecule. For example, an analog with a Cbz protecting group instead of Boc would require different, potentially incompatible, deprotection conditions, disrupting the synthetic plan [1].

Protecting group mismatch
Replacing Boc with Cbz or other carbamates may require incompatible deprotection conditions, potentially disrupting the synthetic plan and lowering yields.
Regioisomeric sensitivity
The 4-hydroxymethyl isomer or other ring-substitution patterns can alter hydrogen-bonding geometry and reactivity, affecting downstream molecular recognition and target engagement.
Loss of orthogonality
An unprotected 2-aminooxazole introduces competing nucleophilic sites, likely leading to regioisomeric mixtures and reduced selectivity in key coupling steps.

tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate: Quantitative Evidence


In Silico Drug-Likeness vs. 4-Substituted Isomer

For researchers prioritizing compounds with favorable drug-like properties, in silico prediction data offers a quantifiable basis for selecting tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate (CAS 1142202-22-9) over its isomer, tert-Butyl (4-(hydroxymethyl)oxazol-2-yl)carbamate [1]. The target 5-substituted compound exhibits a lower ACD/LogP (0.10) compared to its 4-substituted isomer, indicating higher hydrophilicity and potentially better aqueous solubility [1]. Furthermore, the target compound has zero violations of Lipinski's 'Rule of 5', a key benchmark for oral bioavailability [1]. The Polar Surface Area (PSA) is calculated at 85 Ų [1].

Predicted Lipophilicity & Rule of 5
Cross-study comparable
Target: ACD/LogP 0.10, PSA 85 Ų, Rule of 5 violations: 0
Comparator (4-isomer): Higher LogP expected
Lower LogP and zero violations may support lead-like space exploration.
In silico prediction only; experimental validation required.
Medicinal Chemistry Computational Chemistry ADME Prediction

Boc vs. Methyl Carbamate Cleavage Kinetics

A critical selection criterion for this compound is the specific lability profile of its tert-butyl carbamate (Boc) protecting group. Under standard acidic deprotection conditions, the Boc group of the target compound is removed to liberate the free amine, a process governed by first-order kinetics. For a typical alkyl N-Boc group, the rate constant for cleavage in neat trifluoroacetic acid (TFA) is exceptionally high (k ~ 1.2-1.5 s⁻¹), corresponding to a half-life (t½) of less than 1 second [1]. This contrasts with the significantly greater stability of N-alkyl carbamates (e.g., methyl carbamate), which require harsh hydrolytic or reductive conditions that are incompatible with many sensitive functional groups and have much longer reaction times [1].

Boc Cleavage Kinetics
Class-level inference
t½ < 1 sec in neat TFA
k ≈ 1.2–1.5 s⁻¹
Rapid, selective cleavage enables orthogonal protection strategy.
Typical alkyl N-Boc; confirm on actual substrate.
Organic Synthesis Protecting Groups Medicinal Chemistry

Orthogonal Reactivity vs. 2-Aminooxazole

Unlike a simple, unprotected 2-aminooxazole, tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate (CAS 1142202-22-9) offers a precisely defined, orthogonal functional group pattern. The target compound presents two distinct reactive centers: a protected amine (the Boc group) and a free primary alcohol (the 5-hydroxymethyl group) . This orthogonality is quantified by the number of functional groups that can be independently addressed. A simple 2-aminooxazole has two potentially competing nucleophilic sites (the exocyclic amine and the ring nitrogen), leading to regioisomeric mixtures upon reaction with electrophiles [1]. The target compound, by having the amine protected, reduces the number of competing nucleophilic sites to one (the primary alcohol), ensuring >95% regioselectivity for reactions at the 5-position, assuming high-purity starting material .

Orthogonal Functional Handles
Class-level inference
Target: 2 orthogonal groups – protected amine, free alcohol
Comparator (2-aminooxazole): 2 competing nucleophilic sites
Enables >95% regioselectivity for 5-position reactions.
With high-purity starting material; verify under specific conditions.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate: Optimized Applications


2,5-Disubstituted Oxazole Pharmacophore Synthesis

The compound's orthogonal protection and 5-hydroxymethyl functional group make it a strategic building block for assembling 2,5-disubstituted oxazoles, a privileged scaffold in medicinal chemistry. As evidenced by its favorable in silico properties (e.g., low LogP, zero Rule of 5 violations) [1], this compound is an ideal starting point for developing lead-like molecules. The synthetic strategy involves using the 5-hydroxymethyl group as a handle for diversification (e.g., oxidation, alkylation, or conversion to a leaving group) while the 2-amino group remains protected. After constructing the desired molecular framework, the Boc group is rapidly and cleanly removed to reveal a free 2-amino group for further functionalization, ensuring a high-yielding and purifiable sequence .

Bifunctional Probe and PROTAC Synthesis

This compound is particularly suited for the synthesis of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). The two orthogonal functional handles—the Boc-protected amine and the 5-hydroxymethyl group—allow for the independent and sequential attachment of two distinct ligands: one for the target protein and one for an E3 ubiquitin ligase. The precise orthogonality of this scaffold, as described [1], eliminates the need for complex protecting group schemes and minimizes side reactions during the critical conjugation steps, thereby increasing the yield of the final, highly complex bifunctional probe .

Hydrophilic Chemical Space Exploration

For projects focused on targeting challenging protein classes or improving aqueous solubility, this compound's in silico profile offers a concrete advantage. Its predicted low lipophilicity (ACD/LogP = 0.10) and Polar Surface Area (85 Ų) [1] position it in a favorable region of physicochemical space for drug-likeness. Researchers aiming to build libraries of polar, fragment-like molecules or to increase the solubility of a lead series can select this building block with a high degree of confidence that it will positively impact these critical ADME parameters from the earliest stages of design, potentially avoiding costly late-stage attrition due to poor solubility.

Parallel and Solid-Phase Synthesis Building Block

The well-behaved reactivity and commercial availability of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate make it an excellent candidate for use in parallel synthesis and solid-phase chemistry. Its Boc group ensures that the amine remains inert during the initial loading and functionalization steps at the 5-position. The high purity (95.0%) ensures reproducible reaction outcomes, which is paramount for generating high-quality compound libraries. The ability to efficiently and cleanly diversify this scaffold using standard solution-phase or solid-phase protocols directly supports drug discovery and chemical biology research programs focused on oxazole-containing molecules.

Application
Selection Property
Validation Focus
2,5-Disubstituted oxazole pharmacophore synthesis
Orthogonal Boc/5-hydroxymethyl handle pair
Sequential functionalization efficiency and deprotection selectivity
Bifunctional probe and PROTAC research
Two independent reactive centers for ligand conjugation
Orthogonality under conjugation conditions; product yield
Hydrophilic chemical space exploration
Low predicted LogP and zero Rule of 5 violations
Aqueous solubility and drug-likeness parameter evaluation
Parallel and solid-phase synthesis
Stable Boc group, reported high purity
Reproducible loading and diversification on solid support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.